4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine
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Overview
Description
4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine typically involves the reaction of 4-chloro-6-methoxypyrimidine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atom with the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The trifluoromethyl group also imparts distinct chemical stability and lipophilicity, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-chloro-6-methoxy-2-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-4-2-3(7)11-5(12-4)6(8,9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUQLUWVXNDBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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